molecular formula C20H34O4 B14028405 (4aR,4bS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol

(4aR,4bS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol

Cat. No.: B14028405
M. Wt: 338.5 g/mol
InChI Key: PHRLIXFEBORQQV-YEDVKPHSSA-N
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Description

The compound “(4aR,4bS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol” is a complex organic molecule with a unique structure. It belongs to the class of compounds known as polycyclic hydrocarbons, which are characterized by multiple interconnected carbon rings. This compound features multiple hydroxyl groups and methyl substitutions, making it a potential candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4aR,4bS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol” typically involves multi-step organic synthesis. The process may start with simpler precursors such as phenanthrene derivatives, followed by specific functional group modifications. Key steps may include:

    Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

    Methylation: Addition of methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.

    Cyclization: Formation of the polycyclic structure through cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a catalyst.

    Substitution: Halogenating agents like chlorine or bromine, nucleophiles like hydroxide or alkoxide ions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, ethers.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

The compound may have potential therapeutic applications due to its structural similarity to certain bioactive molecules.

Industry

In the industrial sector, the compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound’s effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups may play a crucial role in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A polycyclic hydrocarbon with hydroxyl and methyl groups.

    Steroids: A class of compounds with similar polycyclic structures and functional groups.

Uniqueness

The compound’s unique combination of hydroxyl and methyl groups, along with its specific stereochemistry, distinguishes it from other similar compounds. This uniqueness may confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(4aR,4bS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol

InChI

InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3/t14?,15?,16?,18-,19+,20-/m0/s1

InChI Key

PHRLIXFEBORQQV-YEDVKPHSSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]2(C(=C1)CCC3[C@]2(CCC(C3(C)C)O)C)O)C(CO)O

Canonical SMILES

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C(CO)O)C

Origin of Product

United States

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